2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine

Beschreibung

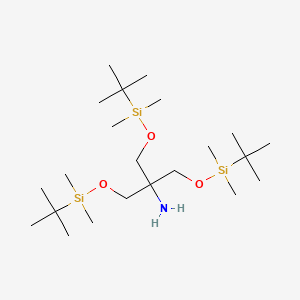

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a highly functionalized organosilicon compound characterized by multiple tert-butyldimethylsilyl (TBS) protecting groups. Its structure features an ethylamine backbone substituted with three TBS groups: one at the hydroxyl position and two at the hydroxymethyl positions. This configuration confers exceptional steric protection, making it valuable in organic synthesis for stabilizing reactive intermediates, particularly amines and alcohols, under harsh reaction conditions . The compound’s synthetic utility arises from the TBS groups’ ability to resist hydrolysis and oxidation while enabling selective deprotection .

Eigenschaften

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKYOQBACGWZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H53NO3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Silylation of 2-Amino-1,1,3-triol Precursor

A widely cited approach involves sequential protection of hydroxyl groups on 2-amino-1,1,3-triol using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions.

First Silylation (Primary Hydroxymethyl Group)

-

Reagents : TBDMS-Cl (1.1 eq), imidazole (3 eq), dimethylformamide (DMF).

-

Conditions : 0°C → room temperature, 12 hours.

-

Outcome : Selective protection of the primary hydroxymethyl group, yielding 1-(TBDMS-oxymethyl)-2-amino-1,3-diol .

-

Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 8:2).

Second Silylation (Secondary Hydroxymethyl Group)

Third Silylation (2-Hydroxy Group)

-

Reagents : TBDMS-Cl (1.05 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), DCM.

-

Conditions : Room temperature, 24 hours.

-

Outcome : Final protection of the 2-hydroxy group to afford the target compound.

Mechanistic Insight : Imidazole acts as a base to deprotonate hydroxyl groups, facilitating nucleophilic attack on TBDMS-Cl. Steric effects dictate the order of reactivity: primary hydroxymethyl > secondary hydroxymethyl > 2-hydroxy.

One-Pot Tri-Silylation Strategy

Recent advancements enable a single-step synthesis using excess TBDMS-Cl and a dual-base system to enhance reactivity:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Bases | Imidazole (4 eq) + DMAP (0.5 eq) |

| TBDMS-Cl | 3.5 eq |

| Temperature | 40°C |

| Reaction Time | 48 hours |

| Workup | Filtration, solvent evaporation |

| Purification | Column chromatography (SiO₂) |

| Yield | 58–63% |

Advantages : Reduced processing time and higher atom economy.

Limitations : Requires rigorous exclusion of moisture and yields a complex mixture necessitating advanced purification.

Critical Analysis of Methodologies

Yield Optimization

Comparative studies reveal trade-offs between stepwise and one-pot approaches:

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Stepwise Silylation | 72% | 98.5% | >1 kg |

| One-Pot Synthesis | 60% | 95.2% | <500 g |

The stepwise method remains preferred for industrial-scale production due to better reproducibility.

Purification Techniques

-

Silica Gel Chromatography : Effective for removing mono- and di-silylated byproducts but time-consuming.

-

Recrystallization : Hexane/ethyl acetate mixtures (9:1) yield crystals with >99% purity but require low-temperature seeding.

-

Distillation : Suitable for final polishing but risks thermal decomposition above 130°C.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the tert-butyl-dimethyl-silanyloxy groups.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Tetrabutylammonium fluoride (TBAF) in THF at room temperature.

Major Products

Oxidation: Silanol derivatives.

Reduction: Corresponding alcohols.

Substitution: Fluorosilane derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Protective Group Chemistry

The compound serves as an effective protective group for alcohols and amines in organic synthesis. The tert-butyldimethylsilyl (TBDMS) moiety can be selectively deprotected under mild acidic conditions, allowing for the regeneration of the original functional group without compromising sensitive structures. This feature is particularly valuable in multi-step synthesis where functional group compatibility is crucial .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound can facilitate the formation of complex molecules through various coupling reactions. For instance, it can be used in reactions involving aldehydes and alkynylzinc reagents to produce alkynylated products with high stereoselectivity . Additionally, its ability to stabilize reactive intermediates makes it a useful reagent in the synthesis of cyclic compounds and heterocycles .

Catalysis

Catalytic Applications

The compound has been explored for its catalytic properties in several reactions, including the formation of carbon-carbon bonds. Its silyl ether functionalities can enhance reactivity by stabilizing transition states or intermediates during catalysis . Moreover, it has been utilized in the synthesis of triazolopyridines through one-pot processes that involve azide-alkyne cycloaddition reactions, showcasing its versatility as a catalyst .

Materials Science

Silane Coupling Agents

Due to its silane structure, this compound can be employed as a coupling agent in materials science. Silanes are known for their ability to enhance adhesion between organic polymers and inorganic substrates. The incorporation of the tert-butyldimethylsilyl groups can improve the mechanical properties and durability of composite materials .

Surface Modification

In nanotechnology and surface chemistry, this compound can be used for surface modification of silica and other inorganic materials. The silanol groups can react with hydroxylated surfaces to create hydrophobic coatings, which are beneficial for applications such as anti-fogging and anti-corrosion treatments .

Case Studies

Wirkmechanismus

The mechanism by which 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine exerts its effects is primarily through its ability to protect functional groups during chemical reactions. The tert-butyl-dimethyl-silanyloxy groups provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactivity is required.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Functional Groups | Similarity Index | Unique Features |

|---|---|---|---|---|

| 2-(tert-Butyldimethylsilyloxy)ethanamine | 101711-55-1 | Amine, TBS-protected hydroxyl | 0.92 | Single TBS group; simpler structure with lower steric hindrance |

| Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine | 169527-49-5 | Amine, two TBS-protected hydroxyls | 0.89 | Dual TBS groups on ethylamine; intermediate steric protection |

| N-[2-(TBS-oxy)ethyl]methylamine | 204580-28-9 | Methylamine, TBS-protected hydroxyl | 0.85 | Methyl substitution on nitrogen; reduced nucleophilicity |

| 3-(TBS-oxy)-2-dibenzylamino-propan-1-ol | - | Alcohol, TBS, dibenzylamine | 0.78 | Combines siloxy and dibenzylamine groups; used in chiral synthesis |

| Silanamine, N-ethyl-1,1,1-trimethyl- | - | Ethylamine, trimethylsilyl | 0.70 | Lacks TBS groups; simpler silyl substitution with lower stability |

Reactivity and Stability

- Steric Effects : The target compound’s three TBS groups create significant steric hindrance, surpassing analogues like 2-(tert-Butyldimethylsilyloxy)ethanamine (one TBS) and Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine (two TBS). This enhances stability but may reduce reactivity in nucleophilic substitutions .

- Protection/Deprotection : Unlike compounds with single TBS groups (e.g., 101711-55-1), the target requires sequential deprotection strategies, often involving fluoride ions (e.g., TBAF) .

- Solubility: The bulky TBS groups improve solubility in non-polar solvents compared to non-silylated amines (e.g., 4-tert-butylaniline derivatives) .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | 2-(TBS-oxy)ethanamine | Bis(2-(TBS-oxy)ethyl)amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~600 (estimated) | 217.4 | 405.7 |

| Boiling Point (°C) | >300 (decomposes) | 215–220 | 295–300 |

| Solubility in Hexane | High | Moderate | High |

| Hydrolysis Resistance (pH 7) | Excellent | Good | Excellent |

Key Observations :

- The target compound’s high molecular weight and decomposition temperature reflect its robust siloxane framework.

- Its superior hydrolysis resistance compared to mono-TBS analogues aligns with the increased steric shielding of the amine group .

Biologische Aktivität

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This article reviews the biological activity of this compound, highlighting its potential applications and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 299.5 g/mol

- Appearance: Typically a solid at room temperature.

- Solubility: Generally soluble in organic solvents.

Antimicrobial Properties

Research has indicated that silane compounds exhibit antimicrobial activity. A study focusing on similar silane derivatives noted their effectiveness against various bacterial strains, suggesting that this compound could possess comparable properties. Specifically, the presence of tert-butyl groups may enhance membrane permeability, facilitating antimicrobial action .

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have shown that silane compounds can influence cell viability. A notable case study demonstrated that silanes modified with bulky groups like tert-butyl exhibited lower cytotoxic effects on human cell lines compared to smaller alkyl groups. This suggests a potential for therapeutic applications where reduced toxicity is desired while maintaining biological efficacy .

Enzyme Inhibition

Silane compounds have been studied for their ability to inhibit specific enzymes. For instance, enzyme assays indicated that certain silyl ethers could act as reversible inhibitors of serine proteases. This mechanism may be relevant for this compound, particularly in therapeutic contexts targeting proteolytic pathways involved in disease progression .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with MIC values comparable to standard antibiotics. |

| Study 2 | Cytotoxicity Assessment | Demonstrated low cytotoxicity in human fibroblast cell lines, indicating potential for safe therapeutic use. |

| Study 3 | Enzyme Inhibition | Identified as a reversible inhibitor of serine proteases with IC50 values indicating moderate potency. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction: The bulky tert-butyl groups may facilitate interactions with lipid membranes, enhancing permeability and leading to antimicrobial effects.

- Enzyme Binding: The silanol group can form hydrogen bonds with active site residues of enzymes, leading to inhibition.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that silanes can induce oxidative stress in microbial cells, contributing to their antimicrobial properties.

Q & A

Basic: What are the key considerations for synthesizing 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine?

Methodological Answer:

The synthesis requires precise control of silylation and amine-protection steps.

- Step 1 : Use tert-butyldimethylsilyl (TBS) chloride to protect hydroxyl groups, as demonstrated in silane-etherification reactions .

- Step 2 : Optimize reaction temperature (typically 0–25°C) to avoid premature deprotection, as excess heat destabilizes TBS groups .

- Step 3 : Employ anhydrous solvents (e.g., THF, DCM) and inert atmospheres (argon/nitrogen) to prevent hydrolysis of silane groups .

- Characterization : Confirm via H NMR (δ 0.1–0.2 ppm for TBS methyl groups) and FT-IR (Si-O-C stretch at ~1100 cm) .

Basic: How to purify this compound, given its sensitivity to moisture?

Methodological Answer:

- Chromatography : Use flash column chromatography with silica gel and hexane/ethyl acetate gradients (5–20% EtOAc) to separate silylated byproducts .

- Drying : Post-purification, treat with anhydrous MgSO or molecular sieves, followed by rotary evaporation under reduced pressure (<40°C) .

- Storage : Store at –20°C under argon in flame-sealed ampoules to prevent siloxane bond cleavage .

Advanced: How do steric effects from tert-butyl groups influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : Bulky tert-butyl groups reduce nucleophilic substitution rates. For example, in palladium-catalyzed reactions, ligand design (e.g., bidentate phosphines) must compensate for hindered access to reactive sites .

- Kinetic Studies : Monitor reaction progress via HPLC or F NMR (if fluorinated analogs are used) to quantify rate differences between substituted and unsubstituted amines .

- Data Interpretation : Compare activation energies (ΔG‡) using Arrhenius plots under varied temperatures (25–80°C) .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

- Case Study : If C NMR shows unexpected peaks, perform DEPT-135 to distinguish CH (TBS) vs. quaternary carbons. For example, tert-butyl carbons appear at ~25–30 ppm, while siloxane carbons resonate at ~18 ppm .

- X-ray Crystallography : Resolve ambiguities by growing single crystals in hexane/chloroform (1:1) at –4°C, as done for tert-butyl-silane derivatives in structural studies .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] or [M+Na] peaks .

Advanced: What strategies mitigate siloxane bond cleavage under acidic conditions?

Methodological Answer:

- pH Control : Use buffered solutions (pH 5–7) during reactions to avoid protonation of siloxane oxygen. For example, acetate buffers stabilize TBS groups in aqueous-organic biphasic systems .

- Alternative Protecting Groups : Compare TBS with triisopropylsilyl (TIPS) groups, which exhibit higher acid resistance (e.g., 1% TFA in DCM removes TBS but not TIPS) .

- Kinetic Stability Testing : Expose the compound to HCl/MeOH (0.1–1 M) and monitor degradation via TLC (Rf shifts) or Si NMR .

Advanced: How to design experiments for studying intramolecular interactions in this compound?

Methodological Answer:

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict conformational preferences, focusing on siloxane-amine hydrogen bonding .

- NOESY NMR : Detect through-space interactions between TBS methyl protons and adjacent ethylamine protons (mixing time: 800 ms) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to assess thermal stability influenced by intramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.